(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester
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Overview
Description
(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves the bromination of indazole followed by esterification. One common method starts with the bromination of 1H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromo-1H-indazole. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted indazole derivatives.
Oxidation: Oxidized products may include indazole-3-carboxylic acid derivatives.
Reduction: Reduced products can include indazole-3-methanol derivatives.
Hydrolysis: The major product is (5-Bromo-1H-indazol-3-yl)-acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1H-indazol-3-yl)-acetic acid tert-butyl ester
- (5-Fluoro-1H-indazol-3-yl)-acetic acid tert-butyl ester
- (5-Methyl-1H-indazol-3-yl)-acetic acid tert-butyl ester
Uniqueness
The presence of the bromine atom in (5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester imparts unique reactivity compared to its chloro, fluoro, and methyl counterparts. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic applications where specific reactivity is desired.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2H-indazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)7-11-9-6-8(14)4-5-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYWBJRVPOHUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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